molecular formula C84H117N21O18 B584610 (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) CAS No. 150940-97-9

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)

Cat. No. B584610
M. Wt: 1708.989
InChI Key: YVZGSAYDOLVILH-XFVAFISTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15), commonly known as Galanin, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is involved in various physiological processes, including regulation of food intake, pain perception, mood, and memory. Galanin is synthesized using different methods, including solid-phase peptide synthesis and recombinant DNA technology.

Mechanism Of Action

Galanin exerts its effects by binding to specific receptors, including GalR1, GalR2, and GalR3. Once bound, Galanin can activate various signaling pathways, including the cyclic AMP and phosphatidylinositol pathways. The exact mechanism of action of Galanin is not fully understood, but it is believed to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Biochemical And Physiological Effects

Galanin has various biochemical and physiological effects, including the regulation of food intake, pain perception, mood, and memory. Galanin can increase food intake by stimulating the release of neuropeptide Y, a potent orexigenic peptide. Galanin can also modulate pain sensitivity by inhibiting the release of substance P, a neuropeptide involved in pain perception. In addition, Galanin has been shown to have anxiolytic and antidepressant effects, and it is involved in memory formation and consolidation.

Advantages And Limitations For Lab Experiments

Galanin has several advantages as a research tool, including its ability to modulate various physiological processes and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the peptide. In addition, Galanin has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for Galanin research, including the development of novel Galanin analogs with improved pharmacological properties. These analogs could be used to study the specific roles of Galanin receptors in various physiological processes. In addition, Galanin could be studied in combination with other neuropeptides to determine their synergistic effects. Finally, Galanin could be studied in various disease models to determine its potential therapeutic applications.

Synthesis Methods

Galanin is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of the remaining amino acids in a specific order. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography. Alternatively, recombinant DNA technology can be used to produce Galanin in large quantities. This involves the insertion of the Galanin gene into a host cell, which then produces the peptide through the process of transcription and translation.

Scientific Research Applications

Galanin has been extensively studied for its role in various physiological processes. It has been found to play a crucial role in the regulation of food intake, with studies showing that Galanin administration can increase food intake in animals. Galanin has also been implicated in pain perception, with studies showing that it can modulate pain sensitivity in animals. In addition, Galanin has been shown to have anxiolytic and antidepressant effects, and it is involved in memory formation and consolidation. Galanin has also been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, epilepsy, and depression.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H117N21O18/c1-42(2)26-59(74(113)91-39-70(111)105-25-17-24-67(105)82(121)101-65(32-52-38-87-41-92-52)75(114)93-45(7)40-106)97-76(115)60(27-43(3)4)98-79(118)64(31-51-37-90-58-23-16-13-20-55(51)58)99-78(117)63(30-50-36-89-57-22-15-12-19-54(50)57)96-73(112)46(8)94-83(122)71(47(9)107)103-81(120)66(33-68(86)109)100-77(116)61(28-44(5)6)102-84(123)72(48(10)108)104-80(119)62(95-69(110)34-85)29-49-35-88-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71-72,88-90,106-108H,17,24-34,39-40,85H2,1-10H3,(H2,86,109)(H,87,92)(H,91,113)(H,93,114)(H,94,122)(H,95,110)(H,96,112)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,121)(H,102,123)(H,103,120)(H,104,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71+,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZGSAYDOLVILH-XFVAFISTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H117N21O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745535
Record name Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1709.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)

CAS RN

150940-97-9
Record name Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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